molecular formula C9H8N2O B1582855 di(1H-pyrrol-2-yl)methanone CAS No. 15770-21-5

di(1H-pyrrol-2-yl)methanone

Cat. No. B1582855
CAS RN: 15770-21-5
M. Wt: 160.17 g/mol
InChI Key: DKEKURXRUXRNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Di(1H-pyrrol-2-yl)methanone” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains two 1H-pyrrol-2-yl groups attached to a methanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 160.17 . Unfortunately, other specific properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Novel Synthesis of Pyrrolo[1,2-b]cinnolin-10-one : The reduction of certain derivatives of di(1H-pyrrol-2-yl)methanone leads to the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a compound with potential applications in organic chemistry and materials science (Kimbaris & Varvounis, 2000).

  • Formation of Bicycles with Fused Pyrrole, Indole, Oxazole, and Imidazole Rings : Benzotriazol-1-yl derivatives of this compound can react to form complex structures with fused rings, indicating its role in the synthesis of diverse heterocyclic compounds (Katritzky, Singh, & Bobrov, 2004).

  • One-pot Synthesis Techniques : Efficient one-pot synthesis methods using this compound have been developed for creating pyrrole derivatives, highlighting its utility in streamlining organic synthesis processes (Kaur & Kumar, 2018).

Biological and Medicinal Applications

  • Antimicrobial Activities : Certain organotin(IV) complexes derived from this compound show significant antimicrobial activities, suggesting potential applications in drug development (Singh, Singh, & Bhanuka, 2016).

  • Inhibitors of Fructose-1,6-bisphosphatase : Compounds derived from this compound, such as ethyl 3-(3,5-dimethyl-1H-pyrrol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoate, show inhibitory activities against fructose-1,6-bisphosphatase, an enzyme target in the treatment of type 2 diabetes (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Material Science

  • High Nuclearity Copper and Copper-Lanthanide Clusters : this compound derivatives are used in synthesizing high nuclearity copper and copper-lanthanide clusters, which have applications in materials science due to their unique structural and magnetic properties (Sheng, Yu, & Li, 2008).

properties

IUPAC Name

bis(1H-pyrrol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKURXRUXRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935780
Record name Di(1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15770-21-5
Record name Di-1H-pyrrol-2-ylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15770-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PYRROL-2-YL KETONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di(1H-pyrrol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
di(1H-pyrrol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
di(1H-pyrrol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
di(1H-pyrrol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
di(1H-pyrrol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
di(1H-pyrrol-2-yl)methanone
Reactant of Route 6
di(1H-pyrrol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.